2,3,5-Trifluoro-4-methylbenzoic acid
Overview
Description
2,3,5-Trifluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H5F3O2 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-4-methylbenzoic acid typically involves the introduction of trifluoromethyl groups into a benzoic acid derivative. One common method is the trifluoromethylation of 4-methylbenzoic acid using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl-substituted carboxylic acids, while reduction can produce trifluoromethyl-substituted alcohols.
Scientific Research Applications
2,3,5-Trifluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique interactions with biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as increased hydrophobicity or chemical resistance.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-methylbenzoic acid depends on its specific application. In general, the trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. For example, in pharmaceuticals, the trifluoromethyl groups can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
- 2,3,4-Trifluoro-5-methylbenzoic acid
- 2,4,5-Trifluoro-3-methylbenzoic acid
- 3,4,5-Trifluoro-2-methylbenzoic acid
Comparison: 2,3,5-Trifluoro-4-methylbenzoic acid is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This positioning can influence the compound’s chemical reactivity and physical properties. Compared to other trifluoromethyl-substituted benzoic acids, this compound may exhibit different reactivity patterns and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2,3,5-trifluoro-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYIPGURQKHLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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